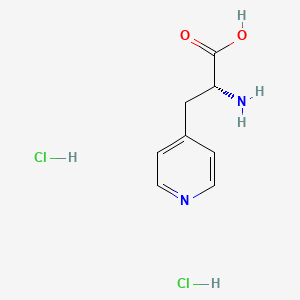
H-D-4-Pal-OH.2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-4-Pal-OH
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-4-Pal-OH.2HCl typically involves the reaction of 4-pyridinecarboxaldehyde with D-alanine in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is usually purified through crystallization or chromatography techniques to achieve the required purity levels .
化学反应分析
Types of Reactions
H-D-4-Pal-OH.2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces reduced forms of the compound .
科学研究应用
H-D-4-Pal-OH.2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in various biochemical pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of H-D-4-Pal-OH.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(4-pyridinyl)-L-alanine
- 3-(4-pyridinyl)-glycine
- 3-(4-pyridinyl)-serine
Uniqueness
H-D-4-Pal-OH.2HCl is unique due to its specific structure, which imparts distinct chemical and biological properties.
生物活性
H-D-4-Pal-OH.2HCl, also known as 3-(4-pyridine)-D-alanine dihydrochloride, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a D-alanine moiety, which contribute to its unique pharmacological profile. The compound's structure can be represented as follows:
This molecular configuration allows for interactions with various biological targets, influencing cellular processes.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Hormonal Modulation : The compound influences the release of anabolic hormones, potentially enhancing metabolic processes .
- Neurotransmitter Interaction : Its structural similarity to certain neurotransmitters suggests it may modulate synaptic transmission, though specific pathways require further elucidation .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, warranting further investigation into its use as an antimicrobial agent .
Biological Activity Studies
Numerous studies have assessed the biological activity of this compound, revealing promising results across different biological systems. Below is a summary of key findings:
Case Studies
- Hormonal Modulation in Animal Models :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
属性
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-XCUBXKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














